
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial and diuretic agents.
Mécanisme D'action
The mechanism of action of 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide involves the binding of the compound to the active site of carbonic anhydrase IX. The compound forms a covalent bond with the zinc ion at the active site, leading to the inhibition of the enzyme's activity. The inhibition of CA IX activity leads to a decrease in the pH of the tumor microenvironment, which inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide have been extensively studied. The compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, which leads to a decrease in the pH of the tumor microenvironment. This, in turn, inhibits tumor growth and metastasis. The compound has also been tested for its inhibitory activity against other isoforms of carbonic anhydrase, such as CA II and CA XII.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide in lab experiments include its high potency and selectivity towards carbonic anhydrase IX. The compound has been shown to exhibit minimal off-target effects, making it an ideal candidate for cancer treatment. However, the limitations of using the compound in lab experiments include its low solubility in aqueous solutions, which may affect its bioavailability and efficacy. The compound also exhibits a high degree of reactivity towards other nucleophiles, which may lead to the formation of unwanted by-products.
Orientations Futures
The future directions for the use of 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide in scientific research include its further optimization for cancer treatment. The compound may be modified to improve its solubility and bioavailability, as well as its selectivity towards carbonic anhydrase IX. The compound may also be tested in combination with other cancer treatments to enhance its efficacy. Additionally, the compound may be tested for its potential therapeutic applications in other diseases, such as hypertension and glaucoma.
Conclusion:
In conclusion, 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound exhibits potent inhibitory activity against carbonic anhydrase IX, which makes it an ideal candidate for cancer treatment. The compound's advantages and limitations for lab experiments have been discussed, as well as its future directions for scientific research. Further studies on this compound may lead to the development of novel cancer therapies with improved efficacy and selectivity.
Méthodes De Synthèse
The synthesis of 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide involves the reaction of 3,4-dimethylphenylamine with 4-(3-cyanothiomorpholine-4-carbonyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product in good yields and high purity. The synthesis method has been optimized to obtain the compound in large quantities for scientific research purposes.
Applications De Recherche Scientifique
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. CA IX plays a crucial role in tumor growth and metastasis, and its inhibition has been proposed as a potential strategy for cancer treatment. The compound has also been tested for its inhibitory activity against other isoforms of carbonic anhydrase, such as CA II and CA XII.
Propriétés
IUPAC Name |
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-3-6-17(11-15(14)2)22-28(25,26)19-7-4-16(5-8-19)20(24)23-9-10-27-13-18(23)12-21/h3-8,11,18,22H,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWUMXYSKIAFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCSCC3C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2719682.png)
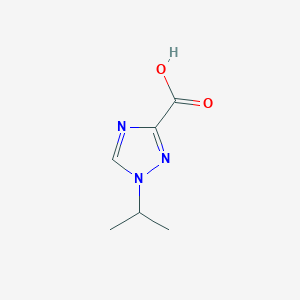
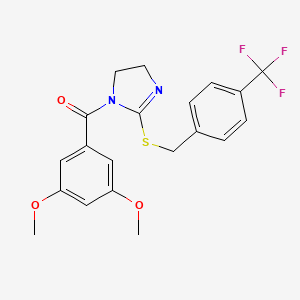
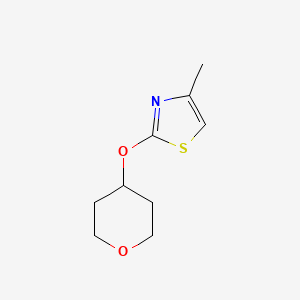
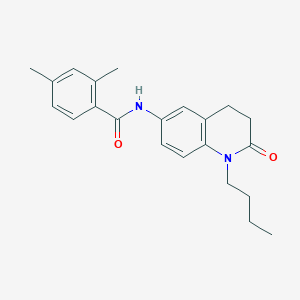
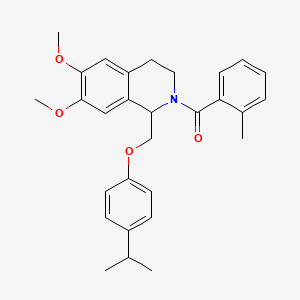
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2719689.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2719691.png)
![1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol](/img/structure/B2719693.png)
![7-chloro-N-(3,4-diethoxyphenethyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719698.png)
![cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719699.png)

![2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide](/img/structure/B2719703.png)